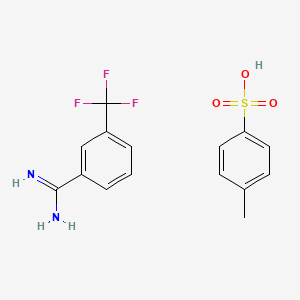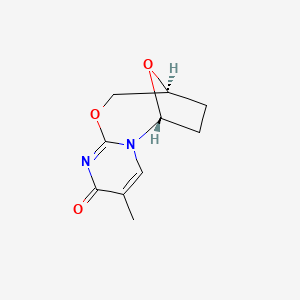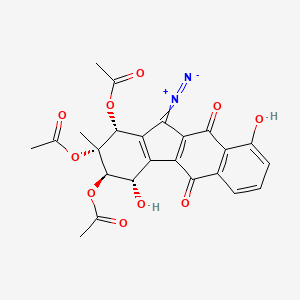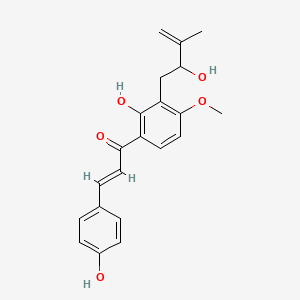
Xanthoangelol D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthoangelol D is a naturally occurring chalcone compound isolated from the roots of Angelica keiskei, a plant belonging to the family Umbelliferae . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Xanthoangelol D can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction, followed by [1,3]-sigmatropic rearrangement and deprotection . Another approach includes the photooxygenation of prenylated chalcone in the presence of methylene blue in acetonitrile, followed by reduction with trimethylphosphite .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Angelica keiskei. The roots are dried and subjected to solvent extraction, followed by chromatographic purification to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Xanthoangelol D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrochalcone.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Various substituted chalcones with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Xanthoangelol D exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-kB) and reduces the expression of pro-inflammatory cytokines.
Anti-cancer: Induces apoptosis and autophagy in cancer cells by inhibiting the PI3K/AKT/mTOR pathway.
Anti-bacterial: Disrupts bacterial cell membranes, leading to increased intracellular reactive oxygen species and leakage of cellular contents.
Comparación Con Compuestos Similares
Xanthoangelol D is unique among chalcones due to its specific biological activities and molecular structure. Similar compounds include:
Xanthoangelol: Shares similar anti-inflammatory and anti-cancer properties but differs in its molecular targets.
Xanthoangelol E and F: Also isolated from Angelica keiskei, these compounds exhibit varying degrees of biological activities.
4-Hydroxyderricin: Another chalcone with anti-inflammatory and anti-cancer properties, but with a different mechanism of action.
This compound stands out due to its potent inhibition of NF-kB activation and its ability to selectively suppress the phosphorylation of inhibitory kappa B .
Propiedades
Número CAS |
132998-83-5 |
|---|---|
Fórmula molecular |
C21H22O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(E)-1-[2-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O5/c1-13(2)19(24)12-17-20(26-3)11-9-16(21(17)25)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,19,22,24-25H,1,12H2,2-3H3/b10-6+ |
Clave InChI |
YSOKENZJQWPLRA-UXBLZVDNSA-N |
SMILES isomérico |
CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)O |
SMILES canónico |
CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


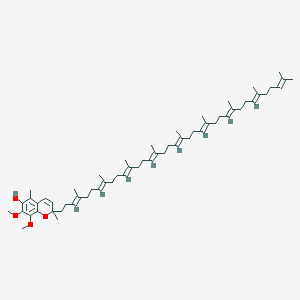
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
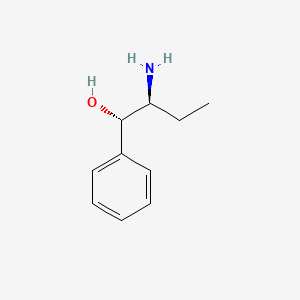
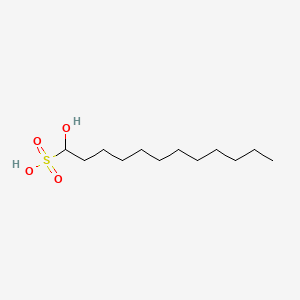
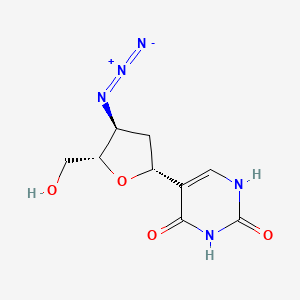

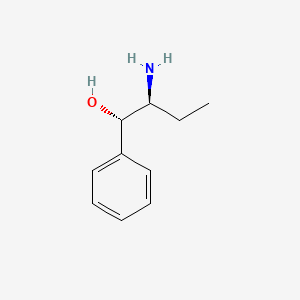
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
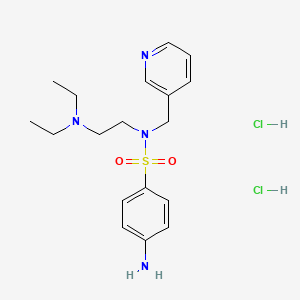
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
